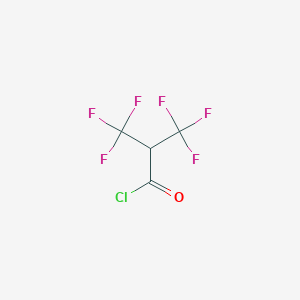

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride

Beschreibung

It is characterized by two trifluoromethyl (-CF₃) groups attached to adjacent carbons in the propionyl chloride backbone. This structure imparts significant electron-withdrawing effects, enhancing its reactivity in nucleophilic acyl substitution reactions, such as esterifications and amide formations. The compound is listed under CAS RN 886496-83-9 (related to 3-Chloro-5-(trifluoromethyl)benzoyl chloride in , but exact CAS for the target compound is unspecified in the evidence).

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF6O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSSGUJWJNPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride can be synthesized through the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride, methanesulfonyl chloride, or ethyl chlorosulfate . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Thionyl Chloride: Used for chlorination reactions.

Methanesulfonyl Chloride: Used for sulfonation reactions.

Ethyl Chlorosulfate: Used for alkylation reactions.

Major Products Formed:

Bistrifluoromethylketene Dimer: Formed in reactions with thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate.

Hexafluoroacetone Oxime: Formed in reactions with nitryl chloride and oxides of nitrogen.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

Biology: Utilized in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical intermediates.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various substituted products. The compound can also undergo dimerization under the action of bases such as triethylamine . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features

| Compound Name | Molecular Formula | Key Substituents |

|---|---|---|

| 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride | C₄HClF₆O | Two -CF₃ groups on adjacent carbons |

| 3,3,3-Trifluoropropionyl chloride | C₃H₂ClF₃O | Single -CF₃ group on terminal carbon |

| α-Methoxy-α-trifluoromethylphenylacetyl chloride | C₁₀H₈ClF₃O₂ | -CF₃, methoxy (-OCH₃), and phenyl |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C₈H₃Cl₂F₃O | Aromatic ring with -Cl and -CF₃ |

- 3,3,3-Trifluoropropionyl Chloride : Lacks the second -CF₃ group, resulting in lower molecular weight (146.49 g/mol) and reduced electron withdrawal .

- Aromatic Derivatives : Compounds like α-Methoxy-α-trifluoromethylphenylacetyl chloride () and 3-Chloro-5-(trifluoromethyl)benzoyl chloride () exhibit resonance stabilization from aromatic rings, altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Trifluoromethanesulfonyl chloride | 29–32 | 1.583 | 168.52 |

| Propionyl chloride | 80 | 1.065 | 92.52 |

| 3-Chloropropionyl chloride | Not reported | Not reported | 126.97 |

| 3,3,3-Trifluoropropionyl chloride | Not reported | Not reported | 146.49 |

- Target Compound: Data gaps exist for boiling point and density, but its high fluorine content likely elevates boiling point relative to non-fluorinated analogs (e.g., propionyl chloride at 80°C) .

- Trifluoromethanesulfonyl Chloride : A sulfonyl chloride with lower boiling point (29–32°C) due to smaller molecular size and lack of acyl group .

Table 3: Hazard Profiles

- All acyl chlorides require stringent handling (gloves, ventilation) due to corrosivity and HCl release upon hydrolysis. The target compound’s hazards align with industry standards for fluorinated acyl chlorides .

Biologische Aktivität

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is a fluorinated organic compound characterized by its unique trifluoromethyl groups. These groups significantly influence the compound's chemical behavior and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine and agriculture, and relevant research findings.

- Chemical Formula : C4HClF6O

- Molecular Weight : 214.49 g/mol

- Physical Properties :

- Density: Approximately 1.574 g/cm³

- Melting Point: 54-55 °C

- Boiling Point: 51-55 °C

- Solubility: Slightly soluble in organic solvents such as chloroform and hexane

The presence of the acyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance binding affinity and selectivity, leading to effective modulation of biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : Interaction with receptors can alter signal transduction pathways, affecting gene expression and cellular responses.

Medicinal Applications

Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. The unique structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride may enhance metabolic stability and bioavailability in drug development. Its potential applications include:

- Drug Discovery : Used as a building block for synthesizing bioactive molecules with therapeutic potential.

- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation through enzyme modulation.

Agricultural Applications

The compound serves as an intermediate in the synthesis of agricultural chemicals. Its properties may contribute to the development of more effective pesticides or herbicides.

Research Findings and Case Studies

A review of relevant literature highlights several studies focusing on the biological activity of fluorinated compounds similar to 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride:

-

Study on Fluorinated Compounds :

- Findings : Fluorinated compounds often demonstrate enhanced stability and activity against various biological targets.

- Implications : The incorporation of trifluoromethyl groups can significantly improve the efficacy of therapeutic agents .

- Synthesis and Biological Evaluation :

Comparative Analysis with Similar Compounds

A comparison with other fluorinated compounds reveals distinct advantages for 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoro-N-phenylpropanamide | Enhanced lipophilicity | Improved drug delivery |

| 3-Fluorophenyl-N-(2-trifluoromethyl)propanamide | Selective enzyme inhibition | Targeted therapy |

| 3,3-Dichloro-2-(trifluoromethyl)propionic acid | Broader spectrum of activity | Multiple therapeutic applications |

Q & A

Q. What strategies improve regioselectivity in its reactions with polyfunctional nucleophiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.